

An In-depth Technical Guide to Pentyl 2-Butenoate (CAS 25415-76-3)

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Compound of Interest		
Compound Name:	Pentyl 2-butenoate	
Cat. No.:	B15349167	Get Quote

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Abstract

This technical guide provides a comprehensive overview of **Pentyl 2-butenoate** (CAS 25415-76-3), a flavoring agent with applications in the food industry. The document details its physicochemical properties, spectroscopic data, synthesis, and safety information. While specific biological activity and signaling pathways are not extensively documented in publicly available literature, this guide summarizes the expected metabolic pathways based on its chemical structure and evaluations by regulatory bodies. Experimental protocols for its synthesis and analysis are also outlined.

Physicochemical Properties

Pentyl 2-butenoate, also known as pentyl crotonate, is an organic ester with a characteristic fruity aroma. Its key physicochemical properties are summarized in the table below for easy reference.



Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₂	INVALID-LINK
Molecular Weight	156.22 g/mol	INVALID-LINK
CAS Number	25415-76-3	INVALID-LINK
Appearance	Colorless to pale yellow liquid (est.)	The Good Scents Company
Boiling Point	194.62 °C @ 760.00 mm Hg (est.)	The Good Scents Company
Density	0.896 g/cm³ (est.)	Guidechem
Vapor Pressure	0.437000 mmHg @ 25.00 °C (est.)	The Good Scents Company
Flash Point	172.00 °F (77.90 °C) (est.)	The Good Scents Company
Solubility	Soluble in alcohol; Insoluble in water (158.9 mg/L @ 25 °C est.)	The Good Scents Company
logP (o/w)	3.442 (est.)	The Good Scents Company

Spectroscopic Data

The structural elucidation of **Pentyl 2-butenoate** is supported by various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of **Pentyl 2-butenoate** is available in the PubChem database.[1] The fragmentation pattern is consistent with the structure of an ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for **Pentyl 2-butenoate** are not readily available in the searched literature, predicted NMR data can be found on platforms like Guidechem. For reference, the



analysis of similar compounds like ethyl (E)-2-butenoate provides insights into the expected chemical shifts and coupling constants.[2]

Infrared (IR) Spectroscopy

Experimental IR spectra for **Pentyl 2-butenoate** are not available in the public domain. However, based on its structure, characteristic absorption bands would be expected for the C=O stretch of the ester group and the C=C stretch of the alkene. The IR spectrum of a related compound, ethyl 2-methyl-3-butenoate, is available for comparison.[3]

Synthesis

Pentyl 2-butenoate can be synthesized via Fischer-Speier esterification, a classic method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5]

Experimental Protocol: Fischer-Speier Esterification

Materials:

- Crotonic acid (2-butenoic acid)
- n-Pentanol
- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Dean-Stark apparatus

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of crotonic acid and n-pentanol in toluene.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.



- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
- Continue the reaction until no more water is collected in the trap.
- Allow the reaction mixture to cool to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **Pentyl 2-butenoate**.
- The product can be further purified by distillation.

Biological Activity and Toxicology Regulatory Status

Pentyl 2-butenoate is used as a flavoring agent in food. Its safety has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA). While specific toxicological monographs for **Pentyl 2-butenoate** with CAS number 25415-76-3 were not directly retrieved, a related compound, 2-pentyl butyrate, has been evaluated by JECFA and is considered to have "No safety concern at current levels of intake when used as a flavouring agent".[6] It is important to note that regulatory evaluations are for specific isomers and purity levels.

Metabolism

Specific studies on the metabolism of **Pentyl 2-butenoate** are not readily available. However, as an unsaturated ester, it is expected to be metabolized through common pathways for esters and unsaturated fatty acids.[7] The primary metabolic route is likely hydrolysis by esterases to yield n-pentanol and 2-butenoic acid. Both of these metabolites can then enter their respective metabolic pathways.

Experimental Workflows and Signaling Pathways

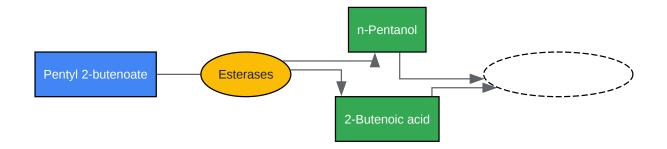




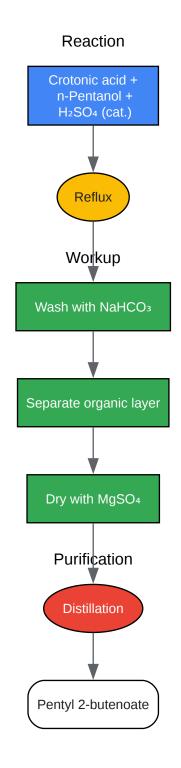


As there is a lack of specific information on the biological activity and signaling pathways of **Pentyl 2-butenoate**, a generalized metabolic pathway is presented below based on the expected enzymatic breakdown of unsaturated esters.









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